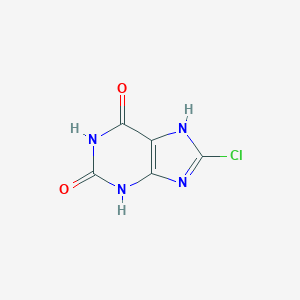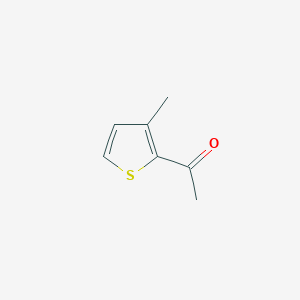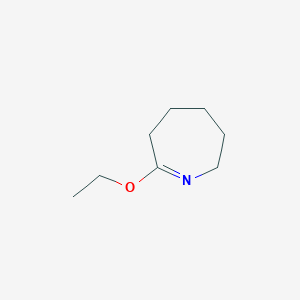
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine is a chemical compound that belongs to the class of heterocyclic compounds. It is a cyclic amine that contains a seven-membered ring with a nitrogen atom and an ethoxy group attached to it. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate, which are involved in the regulation of neuronal excitability.
Effets Biochimiques Et Physiologiques
Studies have shown that 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine exhibits significant effects on various biochemical and physiological processes in the body. It has been found to increase the levels of certain neurochemicals, such as dopamine and serotonin, which are involved in the regulation of mood and behavior. It has also been found to modulate the activity of certain ion channels in the brain, which play a crucial role in the regulation of neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine in lab experiments is its high potency and selectivity. It exhibits significant activity at low concentrations, making it a useful tool for studying the effects of various compounds on neuronal excitability. However, its use is limited by its potential toxicity and side effects, which need to be carefully monitored.
Orientations Futures
There are several future directions for research on 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine. One of the most promising directions is the development of new drugs based on this compound for the treatment of epilepsy and chronic pain. Another direction is the study of its effects on other physiological processes, such as learning and memory. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Méthodes De Synthèse
The synthesis of 7-ethoxy-3,4,5,6-tetrahydro-2H-azepine can be achieved through several methods. One of the most common methods involves the reaction of 1,6-hexanediamine with ethyl chloroformate, followed by cyclization using sodium hydride. Another method involves the reaction of 1,6-hexanediamine with ethyl chloroacetate, followed by cyclization using sodium ethoxide.
Applications De Recherche Scientifique
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. It has been found to exhibit significant anticonvulsant and analgesic activities, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propriétés
Numéro CAS |
13414-33-0 |
|---|---|
Nom du produit |
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine |
Formule moléculaire |
C8H15NO |
Poids moléculaire |
141.21 g/mol |
Nom IUPAC |
7-ethoxy-3,4,5,6-tetrahydro-2H-azepine |
InChI |
InChI=1S/C8H15NO/c1-2-10-8-6-4-3-5-7-9-8/h2-7H2,1H3 |
Clé InChI |
WZJYOZNDBRCFFG-UHFFFAOYSA-N |
SMILES |
CCOC1=NCCCCC1 |
SMILES canonique |
CCOC1=NCCCCC1 |
Autres numéros CAS |
13414-33-0 |
Synonymes |
2-ethoxy-4,5,6,7-tetrahydro-3H-azepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



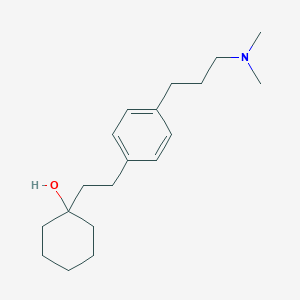
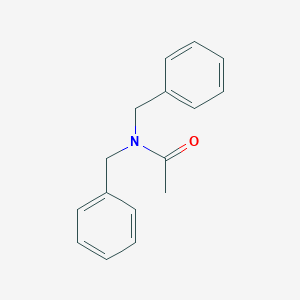
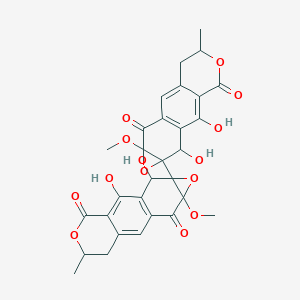
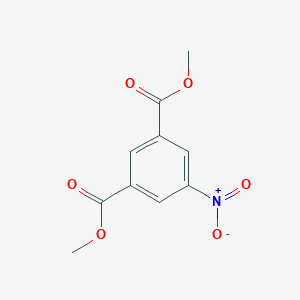
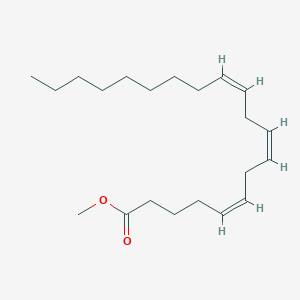
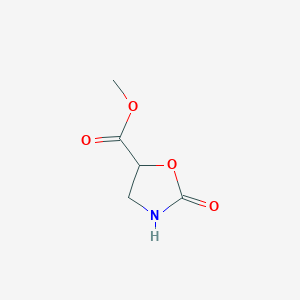
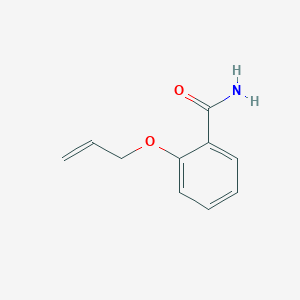
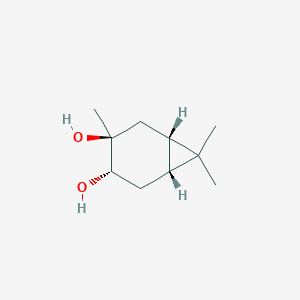
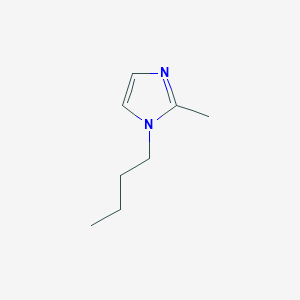
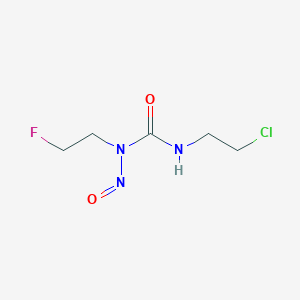
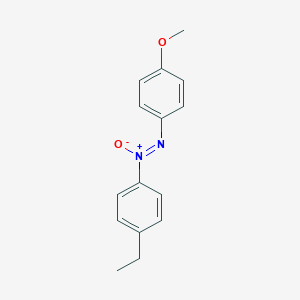
![2-[bis(2-Hydroxyethyl)amino]ethyl oleate](/img/structure/B82997.png)
